molecular formula C11H15N3O B12820594 5-(4,5-Dihydro-1H-imidazol-2-ylmethyl)-2-ethoxypyridine

5-(4,5-Dihydro-1H-imidazol-2-ylmethyl)-2-ethoxypyridine

Cat. No.: B12820594
M. Wt: 205.26 g/mol
InChI Key: JGGWBTCAZJRKIH-UHFFFAOYSA-N
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Description

5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-ethoxypyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine rings in its structure allows it to participate in a variety of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-ethoxypyridine typically involves the construction of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-ethoxypyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole or pyridine derivatives.

    Substitution: Both the imidazole and pyridine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-ethoxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-ethoxypyridine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring structure.

    Pyridine: A basic heterocyclic compound with a structure similar to the pyridine ring in 5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-ethoxypyridine.

    Histidine: An amino acid that contains an imidazole ring and is involved in various biological processes.

Uniqueness

The uniqueness of 5-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-ethoxypyridine lies in its combined imidazole and pyridine rings, which allow it to participate in a wider range of chemical reactions and interactions compared to simpler compounds like imidazole or pyridine alone. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2-ethoxypyridine

InChI

InChI=1S/C11H15N3O/c1-2-15-11-4-3-9(8-14-11)7-10-12-5-6-13-10/h3-4,8H,2,5-7H2,1H3,(H,12,13)

InChI Key

JGGWBTCAZJRKIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)CC2=NCCN2

Origin of Product

United States

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